molecular formula C11H13F3N2O3S B2475784 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide CAS No. 1914939-86-8

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide

Cat. No. B2475784
CAS RN: 1914939-86-8
M. Wt: 310.29
InChI Key: QJHGQPFIOKJYCC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide is a chemical compound with the CAS Number: 1914939-86-8 . It has a molecular weight of 310.3 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Xanthate-Transfer Approach and Trifluoromethylamines

In a study on the synthesis of α-trifluoromethylamines, derivatives similar to 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide were explored. The research highlighted the synthesis of biologically active compounds and radical additions, emphasizing the relevance of trifluoromethylamines in creating fluorinated derivatives for various applications (Gagosz & Zard, 2006).

Synthon in Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide, a compound similar to this compound, has been studied as a building block in the synthesis of polyfunctionalized heterocyclic compounds. This research highlights its potential as a versatile synthon for creating a variety of biologically significant compounds (Gouda, 2014).

Chemical Shift Sensitivity in NMR Studies

A study on the chemical shift sensitivity of trifluoromethyl tags, including compounds related to this compound, discussed their application in fluorine (19F) NMR studies of proteins. This research emphasizes the potential of such compounds in elucidating distinct protein conformers or states (Ye et al., 2015).

Synthesis of Novel Sulfonamide Derivatives

In another study, novel sulfonamide derivatives, structurally related to this compound, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in medicinal chemistry and cancer research (Ghorab et al., 2015).

Ionic Liquids and Electrochemical Properties

A study on ionic liquids with anions based on fluorosulfonyl derivatives, including compounds similar to this compound, investigated their electrochemical properties. These properties are relevant for applications such as lithium battery electrolytes (Gouveia et al., 2017).

properties

IUPAC Name

2,2,2-trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c12-11(13,14)10(17)16-7-1-2-8-3-5-9(6-4-8)20(15,18)19/h3-6H,1-2,7H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGQPFIOKJYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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